1-(2-CHLOROPYRIDIN-3-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA
Description
1-(2-Chloropyridin-3-yl)-3-(thiophene-2-carbonyl)thiourea is a thiourea derivative featuring a 2-chloropyridin-3-yl group and a thiophene-2-carbonyl moiety. Thiourea derivatives are renowned for their diverse biological activities, including antibacterial, antifungal, and antitubercular properties .
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS2/c12-9-7(3-1-5-13-9)14-11(17)15-10(16)8-4-2-6-18-8/h1-6H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYDMMAFZVPPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROPYRIDIN-3-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves the reaction of 2-chloropyridine-3-amine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Heterocyclization with α-Halocarbonyl Compounds
Reactions with α-halocarbonyl derivatives (e.g., bromoacetophenone) yield thiazole or imidazole-2-thione derivatives. The mechanism involves nucleophilic attack by the thiourea’s sulfur atom, forming a six-membered transition state (Table 1) .
Table 1: Reaction with α-Bromoacetophenone
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| α-Bromoacetophenone | Dry acetone, reflux, 12 h | 4-Methyl-2-(thiophene-2-carbonyl)thiazole | 78% |
Mechanistic studies confirm intramolecular hydrogen bonding stabilizes intermediates, favoring thiazole formation over imidazole tautomers .
Cyclocondensation with DMAD
Dimethyl acetylenedicarboxylate (DMAD) reacts with the thiourea to form thiazolidin-5-ylidene derivatives. Solvent polarity dictates product regioselectivity:
- Methanol (RT): Methyl [4-oxo-2-(thiophene-2-carbonylimino)thiazolidin-5-ylidene]acetate .
- Acetic acid (reflux): Methyl 2-(thiophene-2-carboxamido)-4-oxo-3-aryl-2H-1,3-thiazine-6-carboxylate .
Key Observation: Electronic effects from the thiophene ring enhance electrophilic substitution at the α-position .
Intramolecular Cyclization
Under basic conditions (e.g., K₂CO₃/DMF), the compound undergoes intramolecular SNAr cyclization when ortho-halo substituents are present, forming quinazolin-4-ones (Scheme 1) .
Scheme 1: Base-Mediated Cyclization
- Reactant: 1-(2-Chloropyridin-3-yl)-3-(thiophene-2-carbonyl)thiourea
- Conditions: K₂CO₃, DMF, 80°C, 6 h
- Product: 2-(Thiophene-2-carbonyl)quinazolin-4(3H)-one (Yield: 62%)
Structural and Spectroscopic Insights
Scientific Research Applications
Biological Activities
1-(2-Chloropyridin-3-yl)-3-(thiophene-2-carbonyl)thiourea has been studied for its potential biological activities, particularly in the following areas:
1. Anticancer Activity
Research indicates that thiourea derivatives can exhibit significant anticancer properties. In vitro studies have demonstrated that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown promising results against various cancer cell lines, indicating its potential as a lead compound in anticancer drug development .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacterial strains, suggesting its potential application in developing new antibiotics or antimicrobial agents .
3. Enzyme Inhibition
The interaction of this compound with specific enzymes has been investigated, highlighting its role as an enzyme inhibitor. This property can be particularly useful in designing drugs that target enzyme pathways involved in disease processes .
Case Studies
Several studies have documented the applications of this compound in various fields:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |
| Study 2 | Antimicrobial Testing | Showed effective inhibition against Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways, suggesting therapeutic potential. |
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPYRIDIN-3-YL)-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. For instance, its antituberculosis activity is attributed to its ability to inhibit the enzyme InhA, which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the bacterial cell .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Structural Analogues and Electronic Properties
Thiourea derivatives with aromatic substituents exhibit significant variations in electronic properties depending on the substituent’s electron-donating or withdrawing nature. A density functional theory (DFT) study compared derivatives of 3-(thiophene-2-carbonyl)thiourea with varying phenyl ring substituents (Table 1) :
Table 1: HOMO Energies and Substituent Effects
| Compound | Substituent | HOMO Energy (eV) |
|---|---|---|
| 1-Cl | 4-Chlorophenyl | -0.189106 |
| 2-Br | 4-Bromophenyl | -0.189465 |
| 3-I | 4-Iodophenyl | -0.192689 |
| 4-OCH₃ | 4-Methoxyphenyl | -0.181173 |
| 5-CH₃ | 4-Methylphenyl | -0.181763 |
| Target Compound | 2-Chloropyridin-3-yl | Inferred lower |
- Key Insight : The 2-chloropyridin-3-yl group in the target compound is a stronger electron-withdrawing substituent compared to 4-chlorophenyl (1-Cl), suggesting even lower HOMO energy (more stabilized) than -0.189 eV. This could enhance electrophilic reactivity and influence binding to biological targets .
Antitubercular Activity
Halogenated thiourea derivatives, particularly those with copper (II) complexes, demonstrate potent activity against Mycobacterium tuberculosis. For example:
- Compound 83 (4-bromophenyl derivative): MIC = 2–8 µg/mL against multidrug-resistant strains .
- Compound 84 (3-chloro-4-fluorophenyl derivative): Synergistic effect with streptomycin .
Pyridine rings often improve bioavailability and target specificity compared to purely phenyl systems .
Antiviral Activity
This highlights the variability in bioactivity based on substituent positioning and backbone structure.
Intermolecular Interactions and Crystallography
Hirshfeld surface analysis of adamantyl phenylthiourea derivatives (e.g., compounds 2–6) revealed that hydrogen bonds (N–H⋯O, N–H⋯S) and halogen interactions dominate their supramolecular assembly . The target compound’s thiourea moiety and carbonyl group facilitate similar interactions, which are critical for crystal packing and solubility .
Table 2: Hydrogen-Bond Geometry in Selected Thioureas
| Compound | D–H⋯A | Distance (Å) | Angle (°) |
|---|---|---|---|
| 1 | N–H⋯O | 2.89 | 165 |
| 2 | N–H⋯S | 3.12 | 158 |
| Target | Predicted | ~2.8–3.1 | ~160–170 |
Substituent-Driven Functional Differences
- Electron-Withdrawing vs. Donating Groups: Methoxy (4-OCH₃) and methyl (5-CH₃) substituents raise HOMO energies, increasing nucleophilicity, whereas halogens (Cl, Br, I) lower HOMO energies, enhancing electrophilicity .
- Heterocyclic vs. Phenyl Systems : Pyridine rings (as in the target compound) introduce nitrogen-based hydrogen bonding sites absent in phenyl derivatives, improving interactions with biomolecular targets .
Biological Activity
1-(2-Chloropyridin-3-yl)-3-(thiophene-2-carbonyl)thiourea is a thiourea derivative notable for its unique chemical structure, which includes a chloropyridine and a thiophene moiety. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and antifungal properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₈ClN₃OS. The presence of chlorine, nitrogen, oxygen, and sulfur in its structure contributes to its reactivity and biological activity. Thioureas are known for their ability to form hydrogen bonds, which enhances their interaction with biological macromolecules.
Antimicrobial Activity
Thiourea derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for related thioureas have been reported as low as 2 µg/mL against certain pathogens .
Anticancer Activity
Research has shown that thiourea derivatives exhibit promising anticancer activity. For instance, compounds structurally similar to this compound have been tested against human cancer cell lines with IC50 values ranging from 1.5 to 20 µM . These compounds may target specific molecular pathways involved in cancer progression, such as those affecting angiogenesis and cell signaling.
Antifungal Activity
The antifungal potential of thioureas has also been explored. Compounds similar to this compound have shown activity against fungal pathogens with varying degrees of efficacy. For instance, some derivatives demonstrated MIC values below 50 µg/mL against common fungal strains .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with proteins and enzymes critical for cellular functions. These interactions can disrupt normal cellular processes, leading to apoptosis in cancer cells or inhibition of microbial growth .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiourea derivatives highlighted the effectiveness of compounds like this compound against Pseudomonas aeruginosa and Candida albicans, demonstrating significant inhibition at low concentrations .
- Anticancer Properties : Another investigation into the anticancer properties of thioureas revealed that derivatives with similar structures showed potent activity against breast cancer cell lines, suggesting that modifications in the thiourea structure could enhance efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(thiophen-2-carbonyl)thiourea | Contains chlorophenyl group | Anticancer activity |
| 1-(Pyridin-2-yl)-3-(benzoyl)thiourea | Benzoyl group present | Potent against various cancer cell lines |
| 1-(Furfuryl)-3-(thiazolecarbonyl)thiourea | Features furan ring | Antifungal properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(2-chloropyridin-3-yl)-3-(thiophene-2-carbonyl)thiourea?
- Methodology : The compound can be synthesized via the reaction of 2-chloropyridin-3-amine with thiophene-2-carbonyl isothiocyanate. Key steps include:
- Maintaining a pH range of 6–8 to avoid side reactions.
- Using anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere to prevent hydrolysis.
- Monitoring reaction progress via thin-layer chromatography (TLC) and purifying the product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Critical Parameters : Temperature control (20–25°C) minimizes decomposition of the thiourea moiety. Excess isothiocyanate (1.2 equivalents) improves yield .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Primary Techniques :
- NMR Spectroscopy : 1H and 13C NMR confirm the thiourea (–NH–C(=S)–NH–) linkage and substituent integration (e.g., chloropyridine protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 323.02) .
- X-ray Crystallography : Resolves bond angles and confirms planarity of the thiourea core, critical for understanding reactivity .
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
- Findings :
- Acidic Conditions (pH 2–6) : Stable for >48 hours at 25°C.
- Alkaline Conditions (pH >10) : Rapid degradation due to hydrolysis of the thiourea group.
- Thermal Stability : Decomposes above 150°C; store at –20°C in desiccated form .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., chlorine, thiophene) influence reactivity and biological interactions?
- Mechanistic Insights :
- The electron-withdrawing chlorine on pyridine enhances electrophilicity, facilitating coordination with metal ions (e.g., Zn²⁺ in enzyme active sites).
- The thiophene carbonyl group contributes to π-stacking interactions with aromatic residues in target proteins .
- Experimental Validation :
- Use cyclic voltammetry to study redox behavior.
- Conduct DFT calculations to map electron density distribution .
Q. How can contradictions in reported biological activities of thiourea derivatives be resolved?
- Strategy :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent compound purity ≥95%).
- Orthogonal Assays : Pair enzymatic inhibition assays (e.g., urease) with cellular viability tests (MTT assay) to distinguish specific activity from cytotoxicity .
- Purity Analysis : Use HPLC to identify impurities (e.g., hydrolyzed thiourea) that may skew results .
Q. What computational approaches predict the compound’s behavior in biological systems?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
